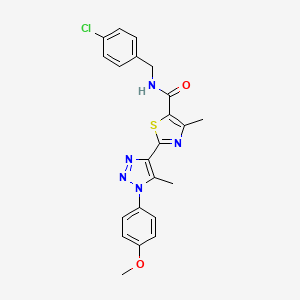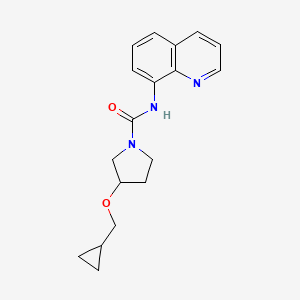
N-(4-chlorobenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multiple steps, including ring-opening, cyclization, substitution, and condensation reactions. These compounds are synthesized from simpler precursors through a series of reactions optimized for yield and purity. For example, Wu et al. (2021) described the synthesis of a complex molecule through ring-opening, cyclization, substitution, and Mannich reactions, indicating a similar approach could be applied to our compound of interest (Wu et al., 2021).
Molecular Structure Analysis
Determining the molecular structure involves spectroscopy and X-ray crystallography. Density Functional Theory (DFT) calculations are used to optimize the molecular structure and predict various properties. Wu et al. (2021) and another study by Pokhodylo et al. (2020) utilized DFT and X-ray diffraction to confirm the molecular structure of related compounds, highlighting the importance of these methods in understanding the molecular geometry and electronic structure (Pokhodylo et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving the compound focus on its reactivity with other chemicals under various conditions. The molecule's functional groups play a crucial role in its reactivity, undergoing reactions such as nucleophilic substitution, condensation, and cyclization. For instance, the synthesis processes described by Wu et al. (2021) and Kan (2015) involve specific conditions to achieve the desired chemical transformations, showcasing the compound's reactivity (Kan, 2015).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for handling and application purposes. These properties are often determined experimentally and can be influenced by the molecular structure. The detailed analysis of related compounds, as seen in the work of Pokhodylo et al. (2020), provides insights into how structural features affect physical properties (Pokhodylo et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, are determined by the compound's functional groups and overall structure. Studies like those by Wu et al. (2021) and Kan (2015) explore the reactivity of similar compounds, providing a framework for understanding the chemical behavior of our compound of interest (Wu et al., 2021).
Scientific Research Applications
Molecular and Electronic Properties Analysis
A study by Beytur and Avinca (2021) focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds similar to the one . They evaluated the electronic properties using DFT/B3LYP and DFT/B3PW91 methods, providing insights into parameters such as ionization potential, electron affinity, energy gap, and more. Additionally, they compared calculated absorption wavelengths and oscillator power with experimental values, which can be crucial for understanding the behavior of such compounds in different environments (Beytur & Avinca, 2021).
Synthesis and Structural Determination
The synthesis process of similar triazole carboxamides, like N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, has been explored in studies. For example, Lian-Di Kan (2015) synthesized a related compound through a multi-step process, highlighting the reaction conditions and yields. Such studies provide valuable insights into the synthesis methodologies that could be applicable to the compound of interest (Lian-Di Kan, 2015).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-20(21(29)24-12-15-4-6-16(23)7-5-15)31-22(25-13)19-14(2)28(27-26-19)17-8-10-18(30-3)11-9-17/h4-11H,12H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGDDRGSOUNWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2483834.png)
![(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B2483835.png)



![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2483841.png)


